4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is a complex organic compound that integrates a benzohydrazide structure with a 4-nitro-1H-pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with pyrazole derivatives. The compound's synthesis typically involves the reaction of 4-nitro-1H-pyrazole with benzohydrazide, highlighting its significance in synthetic organic chemistry and pharmacology.
The compound is cataloged under the Chemical Abstracts Service with the identifier 514800-73-8, and it can be sourced from various chemical suppliers and research institutions specializing in organic compounds.
4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide falls under the classification of heterocyclic compounds, specifically those containing a pyrazole ring. It is also categorized within the broader class of hydrazones due to its hydrazide functional group.
The synthesis of 4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide typically involves several key steps:
The reaction conditions may vary based on the desired yield and purity of the final product. Common solvents used include ethanol or methanol, and temperatures are typically maintained between 60°C to 80°C during reflux. Optimization of these conditions is crucial for maximizing product yield and minimizing by-products.
The molecular structure of 4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide features a benzene ring linked to a hydrazide group and a pyrazole ring. The presence of the nitro group on the pyrazole contributes to its electronic properties and potential reactivity.
4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide can participate in various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and various oxidizing agents like potassium permanganate. The choice of reagent and conditions significantly influences the outcome of these reactions.
The mechanism of action for 4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide primarily relates to its interaction with biological targets. In medicinal applications, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitro group enhances its potential for biological activity due to increased electron deficiency, which can facilitate interactions with nucleophilic sites in target proteins.
The compound typically appears as a yellow crystalline solid, indicating its purity and stability under standard conditions. Its melting point ranges around 150°C to 160°C, which is characteristic of many pyrazole derivatives.
The solubility profile indicates that it is moderately soluble in polar solvents such as ethanol but less soluble in non-polar solvents like hexane. Its stability under acidic or basic conditions should be evaluated further through experimental studies.
4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide has several applications in scientific research:
4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide (C₁₁H₁₁N₅O₃) is a crystalline heterocyclic hybrid compound integrating pyrazole and benzohydrazide pharmacophores. Its systematic name denotes a 4-nitro-substituted pyrazole linked via a methylene bridge to the para-position of a benzohydrazide moiety. Key identifiers include PubChem CID 949084 [3] and SMILES string C1=CC(=CC=C1CN2C=C(C=N2)N+[O-])C(=O)NN [4].
The benzohydrazide group offers hydrogen-bonding sites (N-H, C=O) and π-delocalization, facilitating supramolecular interactions [4] [6].
Spectral & Computational Data:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₅O₃ |
| Molecular Weight | 261.24 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 108 Ų |
The rational design of pyrazole-benzohydrazide hybrids emerged from parallel advances in nitrogen-rich heterocycle chemistry and hydrazide coupling methodologies:
Pyrazole Functionalization:Early synthetic routes to nitropyrazoles (e.g., 4-nitropyrazole) involved hazardous diazomethane cyclizations or rearrangements of N-nitropyrazoles in benzonitrile at 145°C [2]. Modern methods employ bismuth nitrate/silica catalysts under milder conditions [2], enabling safer nitro-group installation critical for precursors like 4-nitro-1H-pyrazole.
Benzohydrazide Coupling:Benzohydrazides gained prominence as synthons for N-acylhydrazone condensations. Innovations in ultrasound/microwave-assisted reactions (e.g., coupling benzohydrazides with aldehydes in 5–10 minutes) accelerated hybrid molecule assembly [5] [7].
Hybridization Strategies:Key milestones include:
Table 2: Evolution of Key Synthetic Methods
| Era | Methodology | Limitations |
|---|---|---|
| 1970s | Thermal rearrangement of N-nitropyrazoles | High temperatures, low yields |
| 2000s | Solid-supported nitration | Requires specialized catalysts |
| 2010s–Present | Ultrasound/microwave-assisted condensation | Rapid, high-yielding, scalable |
This hybrid scaffold exemplifies strategic fusion of bioactive pharmacophores with complementary properties:
Benzohydrazide Unit: Functions as a versatile hinge for constructing N-acylhydrazones. The hydrazone group (-NHN=CH-) imparts conformational rigidity and metal-chelating capability, useful in catalyst design [6] [8].
Medicinal Chemistry Applications:
Anticancer Scaffolds: Isatin-pyrazolylhydrazone derivatives demonstrate apoptosis induction in MCF-7 cells, linked to carbonyl group coordination with cellular metal ions [5] [7].
Material Science Relevance:Predicted detonation velocity (D) of 4-nitro pyrazole derivatives approaches 8.5 km/s [2], though the benzohydrazide moiety likely desensitizes the title compound for safer pharmaceutical handling.
Table 3: Bioactivity Profiles of Related Scaffolds
| Scaffold Type | Activity | Mechanistic Insight |
|---|---|---|
| Pyrazole N-acylhydrazones | Anti-inflammatory (TNF-α inhibition) | 70–80% leukocyte suppression |
| Triazole-pyrazolyl-thiazoles | Antimicrobial (Gram-positive) | Membrane disruption |
| Isatin-pyrazolylhydrazones | Antiproliferative (IC₅₀: 12 μM) | Caspase-3/7 activation |
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: